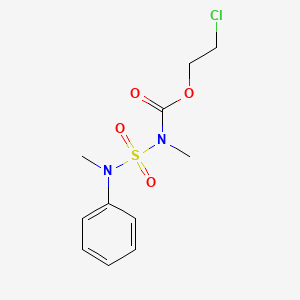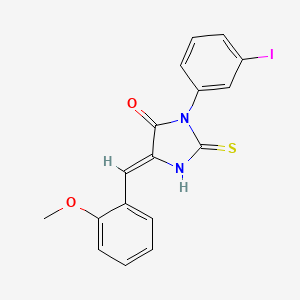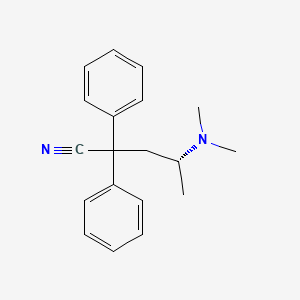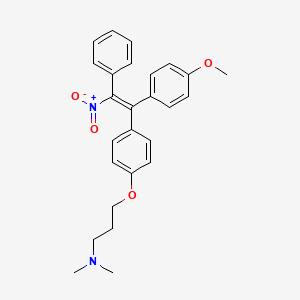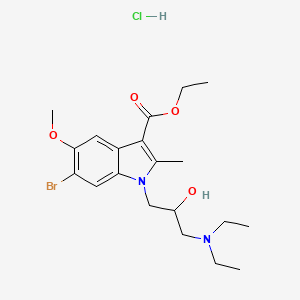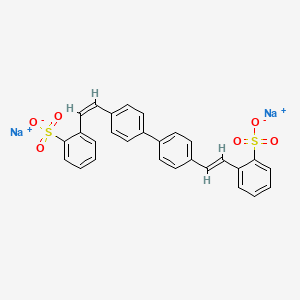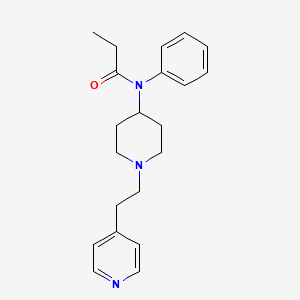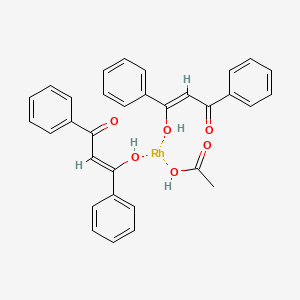
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(アセタート-O)ビス(1,3-ジフェニルプロパン-1,3-ジオン-O,O’)ロジウムは、ロジウムを中心金属原子とする配位化合物です。この化合物は、化学、生物学、および産業など、さまざまな分野におけるユニークな化学的性質と潜在的な用途で知られています。化合物の構造は、2つの1,3-ジフェニルプロパン-1,3-ジオン配位子と1つのアセテート配位子に配位されたロジウム原子で構成されています。
準備方法
(アセタート-O)ビス(1,3-ジフェニルプロパン-1,3-ジオン-O,O’)ロジウムの合成は、通常、配位反応によって達成されます。一般的な調製方法には、1,3-ジフェニルプロパン-1,3-ジオン、酢酸、およびロジウム塩の混合物を有機溶媒中で加熱することが含まれます。 反応条件は通常、配位反応を促進するために高温を必要とし、その結果、目的の化合物が生成されます .
化学反応の分析
(アセタート-O)ビス(1,3-ジフェニルプロパン-1,3-ジオン-O,O’)ロジウムは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、関連化合物の1,3-ジフェニルプロパン-1,3-ジオンの酸化反応は、CCl3O2•、N3•、および•OHなどのラジカルを含むため、異なる吸収極大を持つ遷移種が生成されます .
科学研究における用途
(アセタート-O)ビス(1,3-ジフェニルプロパン-1,3-ジオン-O,O’)ロジウムは、いくつかの科学研究における用途を持っています。化学では、水素化や炭素-炭素結合形成などのさまざまな有機反応の触媒として使用されます。生物学では、この化合物の配位特性により、金属-配位子の相互作用とその生物系への影響を研究するのに役立ちますさらに、この化合物は、精密化学品や材料の合成などの工業プロセスにも使用されます .
科学的研究の応用
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium has several scientific research applications In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation In biology, the compound’s coordination properties make it useful for studying metal-ligand interactions and their effects on biological systemsAdditionally, the compound is used in industrial processes, such as the synthesis of fine chemicals and materials .
作用機序
(アセタート-O)ビス(1,3-ジフェニルプロパン-1,3-ジオン-O,O’)ロジウムの作用機序には、さまざまな配位子と基質と配位する能力が含まれています。ロジウム中心は酸化還元反応を受けることができ、電子移動プロセスを促進します。その作用に関与する分子標的と経路は、特定の用途と相互作用する配位子と基質の性質によって異なります。 例えば、酸化反応では、この化合物は電子受容体として作用し、さらなる化学変換に関与する遷移種を形成することができます .
類似化合物の比較
(アセタート-O)ビス(1,3-ジフェニルプロパン-1,3-ジオン-O,O’)ロジウムは、1,3-ジフェニルプロパン-1,3-ジオンや1,3-ジフェニルプロペンなどの他の類似化合物と比較することができます。これらの化合物は構造的に類似していますが、化学的性質と反応性において異なります。 例えば、1,3-ジフェニルプロパン-1,3-ジオンは、そのフリーラジカルスカベンジング特性と抗酸化活性で知られていますが、1,3-ジフェニルプロペンは、そのユニークな相変化データと熱力学的特性で知られています .
類似化合物との比較
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium can be compared with other similar compounds, such as 1,3-diphenylpropane-1,3-dione and 1,3-diphenylpropene. These compounds share structural similarities but differ in their chemical properties and reactivity. For instance, 1,3-diphenylpropane-1,3-dione is known for its free radical scavenging properties and antioxidant activity, while 1,3-diphenylpropene is characterized by its unique phase change data and thermodynamic properties .
特性
CAS番号 |
68413-70-7 |
|---|---|
分子式 |
C32H28O6Rh |
分子量 |
611.5 g/mol |
IUPAC名 |
acetic acid;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;rhodium |
InChI |
InChI=1S/2C15H12O2.C2H4O2.Rh/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11,16H;1H3,(H,3,4);/b2*14-11-;; |
InChIキー |
LJPZVEJSLNNIIB-IWSPYOOBSA-N |
異性体SMILES |
CC(=O)O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Rh] |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
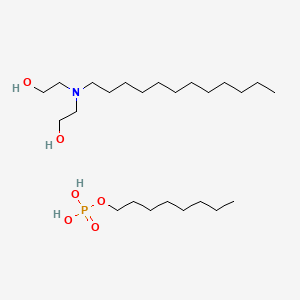
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
